molecular formula C8H6BrCl B585733 4-Bromo-2-chloro-1-ethenyl-benzene CAS No. 943742-24-3

4-Bromo-2-chloro-1-ethenyl-benzene

Cat. No.: B585733
CAS No.: 943742-24-3
M. Wt: 217.49
InChI Key: XTTULBAZGVTKMB-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-ethenyl-benzene is an organic compound with the molecular formula C8H6BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethenyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-ethenyl-benzene typically involves the halogenation of benzene derivatives. One common method is the bromination of 2-chloro-1-ethenyl-benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

Another approach involves the chlorination of 4-bromo-1-ethenyl-benzene using chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl3). This method also requires careful control of reaction conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are typically carried out in continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-ethenyl-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

4-Bromo-2-chloro-1-ethenyl-benzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: As a building block for the synthesis of polymers and advanced materials.

    Biological Studies: In the study of biological pathways and interactions involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-ethenyl-benzene involves its interaction with molecular targets through its reactive functional groups. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ethenyl group can undergo addition reactions. These interactions can affect various molecular pathways, leading to the formation of new compounds or the modification of existing ones.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-chloro-2-ethenyl-benzene: Similar structure but different substitution pattern.

    4-Bromo-2-chloro-1-methyl-benzene: Similar halogenation but with a methyl group instead of an ethenyl group.

    4-Bromo-2-chloro-1-phenyl-benzene: Similar halogenation but with a phenyl group instead of an ethenyl group.

Uniqueness

4-Bromo-2-chloro-1-ethenyl-benzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring along with an ethenyl group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

4-bromo-2-chloro-1-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTULBAZGVTKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728107
Record name 4-Bromo-2-chloro-1-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943742-24-3
Record name 4-Bromo-2-chloro-1-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloro-1-ethenylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Using a procedure analogous to that used to prepare 30A, 4-bromo-2-chloro-1-iodobenzene (8 g, 25 mmol) was reacted with trimethyl(vinyl)silane in a pressure vessel at 160° C. for 1 h and worked up in a manner similar as in 30A to yield 61A (5.2 g, 96%) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 5.41 (d, J=11.86 Hz, 1 H) 7.02 (dd, J=17.36, 11.21 Hz, 1 H) 7.35 (dd, 1 H) 7.41 (d, 1 H) 7.52 (d, J=1.76 Hz, 1 H).
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